(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 2-bromo-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde can be converted to the corresponding nitrile through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.
Amination: The nitrile intermediate can then be subjected to reductive amination using an appropriate amine source and reducing agent to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(2-bromo-6-methylphenyl)propanenitrile
Uniqueness
The uniqueness of (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms may enhance its potential as a pharmacophore or reactive intermediate.
Properties
Molecular Formula |
C9H8BrFN2 |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
AKUALMYTZDRJDS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CC#N)N)F |
Origin of Product |
United States |
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